N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide
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Overview
Description
N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide is a synthetic organic compound that features a thian-4-yl group, a fluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thian-4-yl intermediate, followed by the introduction of the cyanide group and the fluorophenyl group. The final step would involve the formation of the propanamide moiety under specific reaction conditions such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The process might also include purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH would be optimized based on the desired reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thian-4-yl derivatives, fluorophenyl compounds, and propanamides. Examples could be:
- N-(4-Cyanothian-4-YL)-3-(4-chlorophenyl)propanamide
- N-(4-Cyanothian-4-YL)-3-(4-bromophenyl)propanamide
Uniqueness
N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNLSZXWVIWFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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